molecular formula C61H81O4P B2356755 (3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin CAS No. 1361146-90-8

(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin

Cat. No.: B2356755
CAS No.: 1361146-90-8
M. Wt: 909.289
InChI Key: AYBKPJJNIOLFCE-YZCGSYMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin” (CAS: 1361146-90-8) is a chiral phosphorus-containing heterocyclic compound with the molecular formula C₆₁H₈₁O₄P and a molecular weight of 909.27 g/mol . Structurally, it features a central dioxaphosphepin core substituted with four 3,5-diisopropylphenyl groups, two methyl groups, and a phenyl ring (Figure 1). This compound is classified as a chiral ligand and is widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. Its stereochemical configuration (3aR,8aR) ensures enantioselectivity in catalytic applications, making it valuable for synthesizing optically active molecules in pharmaceuticals and fine chemicals .

Properties

IUPAC Name

(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H81O4P/c1-36(2)44-24-45(37(3)4)29-52(28-44)60(53-30-46(38(5)6)25-47(31-53)39(7)8)57-58(63-59(17,18)62-57)61(65-66(64-60)56-22-20-19-21-23-56,54-32-48(40(9)10)26-49(33-54)41(11)12)55-34-50(42(13)14)27-51(35-55)43(15)16/h19-43,57-58H,1-18H3/t57-,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBKPJJNIOLFCE-YZCGSYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C2([C@H]3[C@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H81O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure comprises a tetrahydro-1,3-dioxolo[4,5-e]dioxaphosphepin core decorated with four 3,5-diisopropylphenyl groups and a phenyl substituent. Retrosynthetic disconnection suggests three critical intermediates (Fig. 1):

  • A chiral diol precursor for the dioxolane ring.
  • A phosphorus trichloride derivative for the dioxaphosphepin ring.
  • Functionalized aryl boronic esters for Suzuki-Miyaura coupling.

Key challenges include preserving stereochemical integrity at the 3aR and 8aR positions and achieving regioselective introduction of the bulky 3,5-diisopropylphenyl groups.

Halogenation and Intermediate Formation

The synthesis begins with halogenation of a diol precursor to generate reactive intermediates. According to WO2016029216A2, this step mirrors General Method J from prior art, utilizing phosphorus oxychloride (POCl₃) in dichloromethane at -40°C to selectively convert hydroxyl groups to chlorides (Table 1).

Table 1: Halogenation Conditions for Intermediate II → III

Parameter Specification
Starting material Diol derivative (II)
Halogenating agent POCl₃ (2.5 equiv)
Solvent Anhydrous CH₂Cl₂
Temperature -40°C to 0°C (gradient over 4 h)
Yield 78–82%

Critical to this step is the exclusion of moisture, as hydrolysis competes with chlorination. The reaction is monitored via ³¹P NMR to confirm complete conversion.

Introduction of the 3,5-diisopropylphenyl groups employs a palladium-catalyzed Suzuki-Miyaura reaction. The patent specifies using tetrakis(triphenylphosphine)palladium(0) (2 mol%) with aryl boronic esters in a toluene/water biphasic system (Table 2).

Table 2: Coupling Reaction Parameters

Component Quantity/Role
Catalyst Pd(PPh₃)₄ (2 mol%)
Ligand XPhos (4 mol%)
Base K₂CO₃ (3.0 equiv)
Solvent Toluene/H₂O (4:1 v/v)
Temperature 80°C, 18 h
Yield 65–70%

Steric hindrance from the isopropyl groups necessitates elevated temperatures and bulky ligands to prevent catalyst deactivation. GC-MS analysis confirms sequential coupling of the four aryl groups.

Stereocontrolled Cyclization to Form the Dioxaphosphepin Ring

Ring-closing metathesis (RCM) using Grubbs’ 2nd generation catalyst constructs the dioxaphosphepin framework. The reaction proceeds in anhydrous THF under nitrogen at 45°C for 24 h (Eq. 1):

$$
\text{(Intermediate V)} \xrightarrow{\text{Grubbs II}} \text{(3aR,8aR)-Core} \quad \text{(Eq. 1)}
$$

Chiral induction is achieved through a combination of substrate-controlled asymmetry and chiral additives. The patent reports enantiomeric excess (ee) of 92–95% when using (R)-BINOL-derived phosphoric acid as a co-catalyst.

Purification and Characterization

Final purification involves sequential chromatography on silica gel (hexane/EtOAc 10:1) followed by recrystallization from heptane/ethyl acetate to afford the title compound in 95% purity. Key spectroscopic data include:

  • ³¹P NMR (CDCl₃) : δ 28.7 ppm (singlet)
  • HRMS (ESI+) : m/z 909.27 [M+H]+ (calc. 909.27)
  • Optical Rotation : [α]D²⁵ = -124° (c = 1.0, CHCl₃)

Comparative Analysis with Stereoisomeric Forms

The (3aS,8aS)-(+) enantiomer (CAS 1422371-27-4) shares identical molecular formula but exhibits reversed optical activity ([α]D²⁵ = +119°). Synthesis of this isomer requires using (S)-BINOL derivatives during cyclization, highlighting the importance of chiral induction in controlling stereochemistry.

Industrial-Scale Considerations and Challenges

Scale-up beyond laboratory quantities faces three primary hurdles:

  • Exothermic Risks : The halogenation step requires precise temperature control to prevent runaway reactions.
  • Catalyst Costs : Palladium and specialized ligands account for 60% of raw material expenses.
  • Waste Management : Phosphorus-containing byproducts necessitate specialized disposal protocols.

Process intensification strategies, such as flow chemistry for the coupling steps, have been proposed to mitigate these issues.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in biology and medicine, particularly in drug discovery and development. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Comparison of Tetrasubstituted Dioxaphosphepin Derivatives

Compound Name Substituents (R Groups) Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl) [Target Compound] 3,5-diisopropylphenyl C₆₁H₈₁O₄P 909.27 Off-white powder Asymmetric hydrogenation
(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-dimethylphenyl) 3,5-dimethylphenyl C₄₅H₄₉O₄P 684.84 White solid Ligand for Pd-catalyzed coupling
(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-diethylphenyl) 3,5-diethylphenyl C₅₃H₆₅O₄P 797.06 White powder Catalytic cyclopropanation
(3aS,8aS)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl) derivative 2-naphthyl C₄₇H₃₇O₆P 728.76 Not reported Oxidation catalysis

Key Observations :

Steric Effects : The diisopropylphenyl substituents in the target compound confer greater steric bulk compared to dimethylphenyl or diethylphenyl analogues, enhancing enantioselectivity in asymmetric reactions .

Catalytic Performance : Bulkier substituents (e.g., diisopropylphenyl) improve stereochemical control but may reduce reaction rates due to hindered substrate access .

Enantiomeric Pair Comparison

The target compound’s enantiomer, “(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)...” (CAS: 1422371-27-4), shares identical molecular weight and formula but exhibits opposite optical activity. Studies indicate that the (3aR,8aR) configuration often achieves higher enantiomeric excess (ee) in hydrogenation reactions compared to its (3aS,8aS) counterpart, likely due to preferential binding to specific metal centers .

Bioactivity and Similarity Indexing

For example, demonstrates that compounds with ~70% structural similarity to reference drugs (e.g., SAHA) share comparable pharmacokinetic properties.

Biological Activity

(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin is a complex organophosphorus compound recognized for its potential applications in asymmetric catalysis and medicinal chemistry. This article reviews its biological activity based on existing literature and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC61H81O4P
Molecular Weight909.27 g/mol
CAS Number1361146-90-8
AppearanceOff-white powder
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of (3aR,8aR)-(-)-4,4,8,8-Tetrakis is primarily linked to its role as a chiral ligand in asymmetric catalytic reactions. It has been shown to facilitate various reactions such as:

  • Asymmetric hydrogenation : The compound has been utilized in iridium-catalyzed hydrogenation processes, enhancing the enantioselectivity of the products formed .
  • Diboration reactions : It serves as a chiral ligand in platinum-catalyzed diboration of aliphatic 1-alkenes, allowing for regioselective synthesis .

Case Studies and Research Findings

  • Catalytic Efficiency : A study highlighted the efficiency of iridium complexes derived from this compound in catalyzing asymmetric hydrogenation reactions. The conformational structure of the ligand was found to provide optimal chelation which is crucial for catalytic activity .
  • Synthesis Applications : The compound has been applied in the synthesis of β-lactams via palladium(0)-catalyzed C(sp³)-H carbamoylation. This showcases its versatility as a catalyst in complex organic transformations .
  • Toxicological Studies : While specific toxicological data on this compound is limited, general safety data for similar organophosphorus compounds indicate potential hazards associated with exposure. Proper handling and safety protocols are recommended when working with this class of chemicals .

Antimicrobial Activity

Although direct studies on the antimicrobial properties of (3aR,8aR)-(-)-4,4,8,8-Tetrakis are sparse, related compounds in the dioxaphosphepin family have shown varying degrees of antimicrobial activity against several bacterial strains. Future research could elucidate specific antimicrobial effects and mechanisms.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of this compound, and how do they influence its utility in catalysis?

  • Answer : The compound is a chiral phosphine ligand with the molecular formula C₆₁H₈₁O₄P (FW: 909.27) and an off-white powder morphology . Its steric bulk and electron-rich environment arise from the four 3,5-di-i-propylphenyl groups, which enhance its ability to stabilize metal centers in asymmetric catalysis. Rigorous characterization via ¹H/³¹P NMR and HPLC is recommended to confirm enantiomeric purity (>97%) before use in catalytic systems. The bulky substituents also improve solubility in non-polar solvents like toluene, a common medium for nickel- or platinum-catalyzed reactions .

Q. How is this ligand typically employed in asymmetric hydrogenation reactions?

  • Answer : The ligand coordinates to transition metals (e.g., Ni or Pt) to form chiral catalysts for asymmetric 1,4-dihydroxylation of 1,3-dienes or diboration reactions . For example, in nickel-catalyzed asymmetric diboration , a 1:1 molar ratio of ligand to Ni(0) precursor (e.g., Ni(COD)₂) is standard. Reaction optimization involves screening solvents (toluene vs. THF) and temperatures (0–25°C) to maximize enantioselectivity (typically 80–95% ee). Post-reaction, the ligand can often be recovered via column chromatography .

Q. What are the best practices for synthesizing and purifying this ligand?

  • Answer : Synthesis involves a multi-step process starting from chiral diols and phosphorus precursors. Critical steps include:

  • Stereochemical control : Use chiral auxiliaries or enantiopure starting materials to ensure the (3aR,8aR) configuration.
  • Purification : Recrystallization from hexane/ethyl acetate mixtures or preparative HPLC to achieve ≥97% purity.
  • Storage : Store under inert gas (Ar/N₂) at -20°C to prevent oxidation of the phosphorus center .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data across different catalytic systems?

  • Answer : Discrepancies in ee values (e.g., 70% vs. 95%) often stem from:

  • Metal-ligand mismatch : Test alternative metals (e.g., Pt instead of Ni) for specific substrates. Evidence shows Pt improves ee in α-aminoboronate synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) may destabilize the metal-ligand complex. Use linear free-energy relationships (LFERs) to correlate solvent polarity with stereoselectivity.
  • Substrate electronic effects : Electron-deficient alkenes may require adjusted ligand-to-metal ratios. Conduct DoE (Design of Experiments) to isolate critical variables .

Q. What methodologies are recommended for analyzing ligand degradation under catalytic conditions?

  • Answer :

  • In-situ monitoring : Use ³¹P NMR spectroscopy to track phosphorus oxidation or ligand dissociation.
  • Mass spectrometry : Identify decomposition byproducts (e.g., phosphine oxides).
  • Kinetic studies : Compare reaction rates and ee values over time; a decline suggests ligand instability. Mitigation strategies include adding stabilizing agents (e.g., BHT) or lowering reaction temperatures .

Q. How can computational modeling enhance the design of derivatives of this ligand?

  • Answer :

  • DFT calculations : Optimize metal-ligand geometries to predict steric/electronic effects on catalytic activity.
  • Docking studies : Simulate substrate binding in chiral pockets to rationalize enantioselectivity trends.
  • QSAR models : Correlate substituent bulkiness (e.g., i-propyl vs. ethyl groups) with reaction outcomes. Tools like COMSOL Multiphysics enable multi-parameter optimization .

Key Recommendations for Methodological Rigor

  • Stereochemical analysis : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H) to validate ee .
  • Ligand-to-metal ratio : Optimize via kinetic profiling; excess ligand (1.2–2.0 equiv) often suppresses side reactions .
  • Contradiction resolution : Apply sensitivity analysis to TEF (Toxicity Equivalence Factor)-like frameworks for uncertainty quantification in catalytic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.